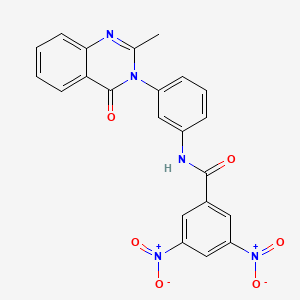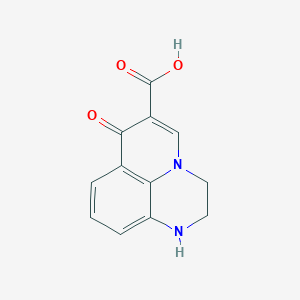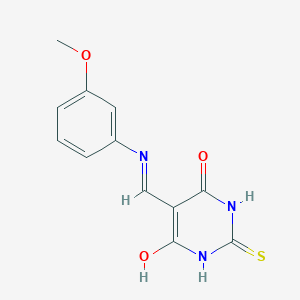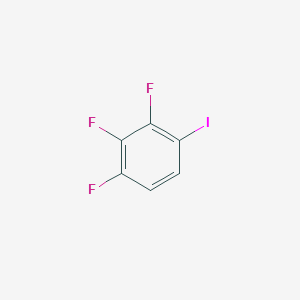![molecular formula C19H18ClN3O2S B2976507 2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034568-36-8](/img/structure/B2976507.png)
2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor Activity
Research on similar benzenesulfonamide derivatives has demonstrated potential in antitumor activity. For instance, certain benzenesulfonamide derivatives showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting a possible application in cancer therapy (Sławiński & Brzozowski, 2006).
Anti-Malarial Activity
Derivatives of benzenesulfonamide have been studied for their anti-Plasmodium falciparum activity. Certain compounds exhibited significant in vitro activity against the chloroquine-resistant clone W2 of Plasmodium falciparum, indicating potential use in malaria treatment (Silva et al., 2016).
Chemical Synthesis
Compounds like 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide are used as intermediates in the synthesis of various chemical products, including sulfonylurea herbicides (Shi Gui-zhe, 2015). Their role in synthesizing complex molecules highlights their importance in chemical research.
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have shown potential as inhibitors of human carbonic anhydrases, which are relevant in cancer research. Some derivatives exhibited low nanomolar affinity against specific carbonic anhydrases, indicating a possible application in developing cancer therapies (Balandis et al., 2020).
Antimicrobial and Anti-HIV Activity
Studies have shown that certain benzenesulfonamide derivatives possess antimicrobial and anti-HIV activities. This suggests potential applications in developing treatments against various bacterial infections and HIV (Iqbal et al., 2006).
Radiosensitizing Properties
Novel sulfonamide derivatives have been evaluated for their potential as radiosensitizers in cancer treatment. Some derivatives enhanced the cell-killing effect of γ-radiation, indicating potential use in combination with radiotherapy for treating cancer (Ghorab et al., 2015).
Binding Affinity Studies
The binding affinities of benzenesulfonamides as inhibitors of carbonic anhydrases have been determined through various studies, providing insight into their potential therapeutic applications (Matulis et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide are bacterial cells . The compound exhibits excellent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with bacterial cells, leading to their destruction .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By disrupting these pathways, the compound prevents the bacteria from maintaining their structural integrity, leading to cell death .
Result of Action
The result of the compound’s action is the death of bacterial cells . This leads to a reduction in the number of bacteria in the body, helping to resolve bacterial infections .
properties
IUPAC Name |
2-chloro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-8-2-4-10-18(15)26(24,25)22-16-9-3-1-7-14(16)17-13-23-12-6-5-11-19(23)21-17/h1-4,7-10,13,22H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSQPIZSLTHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)
![methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2976425.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B2976428.png)


![1-(prop-2-yn-1-yl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]piperidine-4-carboxamide](/img/structure/B2976434.png)






![N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2976446.png)